molecular formula C23H31N5O B7178497 [4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone

[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone

Cat. No.: B7178497
M. Wt: 393.5 g/mol
InChI Key: PZIRTJINUPCADU-UHFFFAOYSA-N
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Description

[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone is a complex organic compound that features a combination of piperazine and pyrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the core piperazine and pyrazole structures. One common method involves the reaction of 1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent production quality. Additionally, purification steps such as recrystallization or chromatography are often used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, methanol

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Researchers use this compound to study its effects on cellular processes and signaling pathways.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone apart is its unique combination of piperazine and pyrazole moieties, which allows it to interact with a broader range of biological targets. This structural uniqueness enhances its potential as a versatile therapeutic agent and a valuable tool in scientific research .

Properties

IUPAC Name

[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-25-12-6-9-19(17-25)26-13-15-27(16-14-26)23(29)22-20-10-5-11-21(20)28(24-22)18-7-3-2-4-8-18/h2-4,7-8,19H,5-6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIRTJINUPCADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N2CCN(CC2)C(=O)C3=NN(C4=C3CCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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